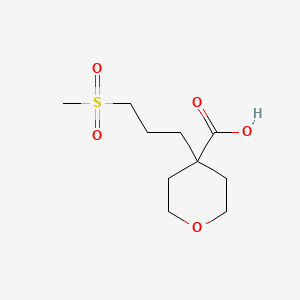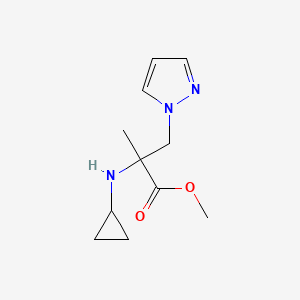
2-(Cyclohexyloxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)acetonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is characterized by the presence of a nitrile group (-CN) attached to a cyclohexyloxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)acetonitrile typically involves the reaction of cyclohexanol with acetonitrile in the presence of a catalyst. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source . The reaction conditions often include the use of an oxidant such as DTBP (di-tert-butyl peroxide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The cyclohexyloxy group provides steric hindrance and influences the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Cyclohexanol: The alcohol precursor used in the synthesis of 2-(Cyclohexyloxy)acetonitrile.
Benzyl cyanide: Another nitrile compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a cyclohexyloxy group and a nitrile group, which imparts distinct chemical properties and reactivity. Its combination of steric and electronic effects makes it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-cyclohexyloxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-5,7H2 |
Clé InChI |
ISUQSBDLNDIYIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
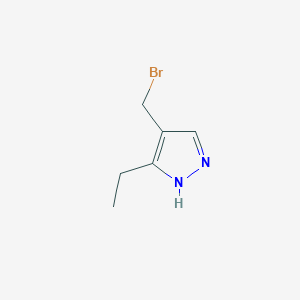
![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
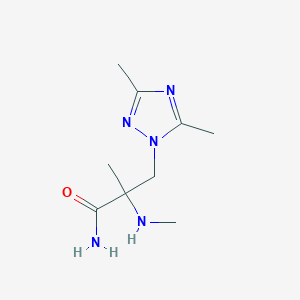
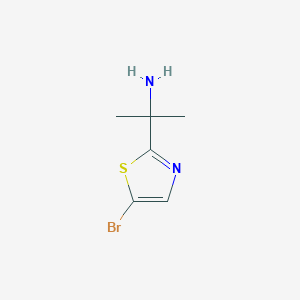
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)

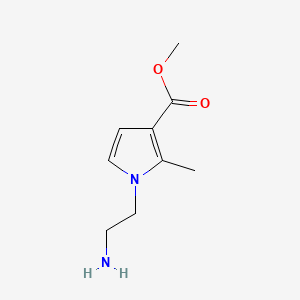
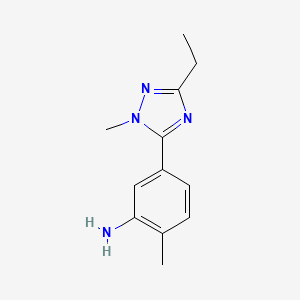
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
